

Technical Guide: Physicochemical Properties of 1,2-bis(3-methoxyphenyl)benzene

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Compound of Interest

Compound Name: 1,2-bis(3-methoxyphenyl)benzene

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Introduction

1,2-bis(3-methoxyphenyl)benzene is a substituted aromatic compound belonging to the oterphenyl class of molecules. Terphenyls and their derivatives are of interest in materials science and medicinal chemistry due to their rigid backbone and potential for functionalization. This document provides a comprehensive overview of the known physical and spectroscopic properties of **1,2-bis(3-methoxyphenyl)benzene**, alongside a general experimental protocol for its synthesis and characterization. Due to the limited availability of data for this specific isomer, properties of the parent compound, o-terphenyl, are included for comparative purposes.

Core Physical Properties

While specific experimental data for the melting point, boiling point, and solubility of **1,2-bis(3-methoxyphenyl)benzene** are not readily available in the current literature, the properties of the unsubstituted o-terphenyl provide a useful baseline for estimation. It is expected that the methoxy substitutions would influence these properties.



Property	1,2-bis(3- methoxyphenyl)benzene	o-Terphenyl (for comparison)
Molecular Formula	C20H18O2	C18H14
Molecular Weight	290.36 g/mol	230.31 g/mol
Melting Point	Data not available	56-59 °C[1]
Boiling Point	Data not available	332-337 °C[1]
Appearance	Data not available	Colorless to light-yellow solid[1]
Solubility	Data not available	Insoluble in water; sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.[1]

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of **1,2-bis(3-methoxyphenyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) in ppm	
¹H NMR (500 MHz, DMSO-d₅)	3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J= 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H)	
¹³ C NMR (126 MHz, DMSO-d ₆)	54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7	

Mass Spectrometry



Technique	Calculated m/z	Found m/z
HRMS (TOF MS EI+) for C ₂₀ H ₁₈ O ₂ [M] ⁺	290.1307	290.1303

Experimental Protocols

While a specific protocol for the synthesis of **1,2-bis(3-methoxyphenyl)benzene** is not detailed in the literature, a general and highly effective method for the synthesis of odiarylbenzenes is the Suzuki-Miyaura cross-coupling reaction.

General Synthesis of 1,2-diarylbenzenes via Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for the palladium-catalyzed cross-coupling of 1,2-dibromobenzene with an arylboronic acid, which can be adapted for the synthesis of 1,2-bis(3-methoxyphenyl)benzene.

Materials:

- 1,2-dibromobenzene
- 3-methoxyphenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
- Base (e.g., K₂CO₃, Na₂CO₃)
- Anhydrous solvent (e.g., Toluene, THF, DMF)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:



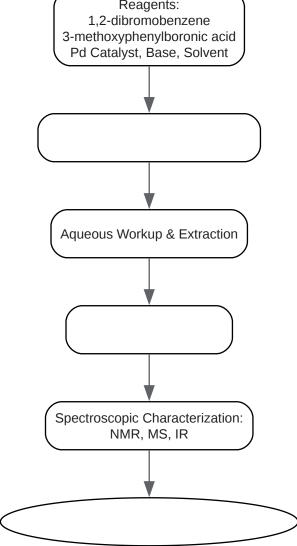
- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1.0 equivalent), 3-methoxyphenylboronic acid (2.2 equivalents), and the base (3.0 equivalents).
- Add the palladium catalyst (typically 1-5 mol%).
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the purified product using NMR, mass spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow: Synthesis and Characterization



Experimental Workflow for Synthesis and Characterization Reagents:

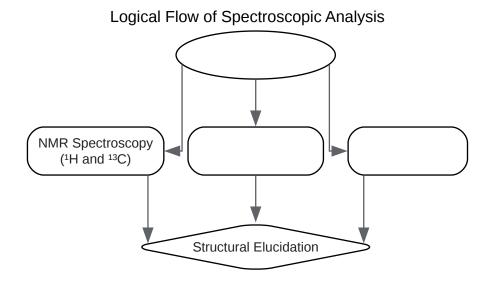


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Caption: A generalized workflow for the synthesis and characterization of diarylbenzenes.

Logical Relationship: Spectroscopic Analysis





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Caption: The logical relationship between different spectroscopic techniques for structural elucidation.

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References

- 1. O-Terphenyl | C18H14 | CID 6766 PubChem [pubchem.ncbi.nlm.nih.gov]
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